molecular formula C16H9F3O4S B2374417 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate CAS No. 325817-44-5

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate

Cat. No.: B2374417
CAS No.: 325817-44-5
M. Wt: 354.3
InChI Key: FCQRKYVLFMLBDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzo[d][1,3]oxathiol-5-yl acetate group .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate is a compound that can be explored within the realm of organic synthesis, particularly in the development of novel synthetic methodologies. For instance, the research on click one-pot synthesis and spectral analyses demonstrates the potential of utilizing this compound in creating 1,4,5-trisubstituted 1,2,3-triazoles. These methods encompass characterizations such as FT-IR, NMR spectroscopy, and X-ray diffraction analyses, highlighting the compound's utility in crystal structure investigation and density functional theory (DFT) studies. Such synthetic routes and analytical techniques are pivotal for advancing organic chemistry and materials science (Ahmed et al., 2016).

Bioactive Properties and Applications

The exploration of trifluoromethyl-containing cumulated 1,3-oxathiols and 1,4-oxathians unveils the chemical transformations that lead to the formation of benzo-1,3-oxathiols and benzo-1,4-oxathians. Such studies are critical for understanding the reactive properties of compounds containing the trifluoromethyl group and their potential in developing bioactive molecules. The characteristic features of these transformations provide a foundation for further research in pharmaceutical and medicinal chemistry (Sizov et al., 1991).

The synthesis and characterization of related compounds, focusing on their anticancer and antimicrobial properties , signify the relevance of such molecular frameworks in drug discovery. Research that delves into the synthesis of novel derivatives and evaluates their bioactivity underscores the potential therapeutic applications of these compounds. Investigations into their analgesic, anti-inflammatory, antioxidant , and antiviral properties could pave the way for new treatments, showcasing the importance of structural analysis and synthetic modifications in enhancing biological activity (Abadi et al., 2005; Salahuddin et al., 2014).

Mechanism of Action

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. It’s possible that the compound could interact with multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .

Result of Action

Some studies suggest that the compound may have promising quorum-sensing inhibitor activities . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Properties

IUPAC Name

[2-oxo-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4S/c1-8(20)22-11-6-12(14-13(7-11)24-15(21)23-14)9-3-2-4-10(5-9)16(17,18)19/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQRKYVLFMLBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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